molecular formula C9H13ClN2O2 B2431130 ethyl 6-(methylamino)pyridine-2-carboxylate hydrochloride CAS No. 2551118-43-3

ethyl 6-(methylamino)pyridine-2-carboxylate hydrochloride

Cat. No.: B2431130
CAS No.: 2551118-43-3
M. Wt: 216.67
InChI Key: DXGMEVWOZSOTAX-UHFFFAOYSA-N
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Description

ethyl 6-(methylamino)pyridine-2-carboxylate hydrochloride is a chemical compound with the molecular formula C9H12N2O2·HCl. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 6-(methylamino)pyridine-2-carboxylate hydrochloride typically involves the esterification of 6-methylaminopyridine-2-carboxylic acid with ethanol in the presence of a catalyst. The reaction is usually carried out under reflux conditions to ensure complete esterification. The resulting ester is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is purified through recrystallization or other suitable purification techniques .

Chemical Reactions Analysis

Types of Reactions: ethyl 6-(methylamino)pyridine-2-carboxylate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

ethyl 6-(methylamino)pyridine-2-carboxylate hydrochloride is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of ethyl 6-(methylamino)pyridine-2-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can influence various biochemical pathways, leading to the desired therapeutic or experimental outcomes .

Comparison with Similar Compounds

Uniqueness: ethyl 6-(methylamino)pyridine-2-carboxylate hydrochloride is unique due to the presence of both the ester and methylamino groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

ethyl 6-(methylamino)pyridine-2-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2.ClH/c1-3-13-9(12)7-5-4-6-8(10-2)11-7;/h4-6H,3H2,1-2H3,(H,10,11);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXGMEVWOZSOTAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC(=CC=C1)NC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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